Fluorination Strategy for Redoxmer Engineering: Enhanced Potential and Cyclability vs. Non-Fluorinated Analog
The incorporation of the 2,5-bis(2,2,2-trifluoroethoxy)benzene core structure into a redoxmer molecule (ANL-C46) leads to simultaneous improvements in redox potential and stability compared to its non-fluorinated dialkoxybenzene analog [1]. This evidence, while on a derivative, demonstrates the critical electronic influence of the bis(trifluoroethoxy)benzene moiety that is not replicable by non-fluorinated analogs. The increased electron-withdrawing character of the trifluoroethoxy groups is the direct cause of these performance enhancements.
| Evidence Dimension | Redox Potential and Cyclability |
|---|---|
| Target Compound Data | Redoxmer ANL-C46 (1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene): Redox potential increase of ∼0.41 V; Stability enhanced by 1.6 times; Cyclability improved by 4 times. |
| Comparator Or Baseline | Non-fluorinated dialkoxybenzene analog of ANL-C46. |
| Quantified Difference | Redox potential increase of ∼0.41 V; 1.6x higher stability; 4x higher cyclability. |
| Conditions | Non-aqueous redox flow battery cycling tests and electron paramagnetic resonance (EPR) kinetic studies [1]. |
Why This Matters
This data proves that the electron-withdrawing nature of the trifluoroethoxy group is essential for achieving high-voltage (>1.0 V vs Ag/Ag+) and long-lasting redoxmers, a performance level unattainable with non-fluorinated alkoxybenzenes.
- [1] Bheemireddy, S. R., et al. (2022). Fluorination Enables Simultaneous Improvements of a Dialkoxybenzene-Based Redoxmer for Nonaqueous Redox Flow Batteries. ACS Applied Materials & Interfaces, 14(26), 29867-29877. View Source
